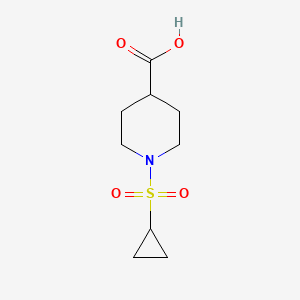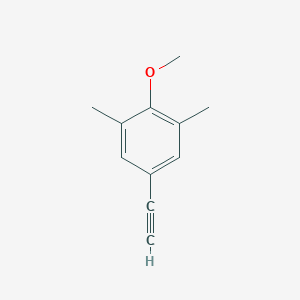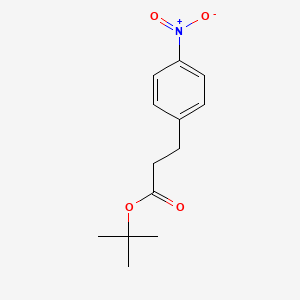
2-(4-(Methylsulfonamido)phenoxy)acetic acid
Übersicht
Beschreibung
“2-(4-(Methylsulfonamido)phenoxy)acetic acid” is a chemical compound that is used in pharmaceutical toxicology . It is also known as “[4-[(Methylsulfonyl)amino]phenoxy]acetic Acid” and has the molecular formula C9H11NO5S . It is a white to off-white solid .
Molecular Structure Analysis
The molecular structure of “2-(4-(Methylsulfonamido)phenoxy)acetic acid” is represented by the formula C9H11NO5S . The molecular weight of this compound is 245.25 .Physical And Chemical Properties Analysis
“2-(4-(Methylsulfonamido)phenoxy)acetic acid” is a white to off-white solid . It has a molecular weight of 245.25 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Polymer Science
2-(4-(Methylsulfonamido)phenoxy)acetic acid is involved in the synthesis of novel polymers. A study by Shockravi et al. (2006) focuses on synthesizing new diacid monomers, including derivatives of this compound, for the preparation of poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s. These polymers demonstrate good thermal stability and solubility in various polar solvents, highlighting their potential in industrial applications (Shockravi et al., 2006).
Environmental Degradation Studies
In environmental research, derivatives of 2-(4-(Methylsulfonamido)phenoxy)acetic acid, specifically 2–4 Dichlorophenoxyacetic acid, have been studied for degradation processes. Mehralipour and Kermani (2021) utilized a novel combination of advanced oxidation processes to degrade this herbicide, indicating its relevance in environmental protection and remediation studies (Mehralipour & Kermani, 2021).
Herbicide Resistance in Agriculture
The compound's derivatives, particularly in the context of phenoxy herbicides like 2,4-dichlorophenoxy acetic acid, have been studied for their impact on agricultural practices. Jugulam et al. (2014) investigated the introgression of phenoxy herbicide resistance from wild radish to cultivated radish, which has implications for developing herbicide-tolerant cultivars in agriculture (Jugulam, Walsh, & Hall, 2014).
Pharmaceutical Research
In pharmaceutical research, derivatives of 2-(4-(Methylsulfonamido)phenoxy)acetic acid have been explored for their antibacterial properties. Sri et al. (2014) synthesized and evaluated a related compound for its effectiveness against both gram-positive and gram-negative bacteria, showcasing its potential in antimicrobial therapy (Sri et al., 2014).
Membrane Science
In membrane science, novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers derived from 2-(4-(Methylsulfonamido)phenoxy)acetic acid. Liu et al. (2012) demonstrated that these membranes exhibit improved water flux, crucial for the treatment of dye solutions in industrial wastewater management (Liu et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(methanesulfonamido)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-16(13,14)10-7-2-4-8(5-3-7)15-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQRSHSJPZQETP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Methylsulfonamido)phenoxy)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B3075910.png)
![[3-Fluoro-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B3075911.png)
![2-{[(2-Fluoro-5-methylphenyl)amino]methyl}phenol](/img/structure/B3075921.png)
![3-[(3-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3075929.png)
![(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B3075940.png)




